2-{[(4-bromophenyl)methyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one
Description
This compound belongs to the class of nitrogen-sulfur heterocycles, featuring a fused [1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one core. The structure incorporates a 4-bromobenzylsulfanyl substituent at position 2, which is hypothesized to enhance bioactivity through hydrophobic interactions and halogen bonding . Such heterocycles are typically synthesized via cyclization reactions involving thiadiazole precursors, as demonstrated in analogous systems (e.g., thiadiazolo-pyrimidinones) .
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3OS2/c14-10-5-3-9(4-6-10)8-19-13-16-17-7-1-2-11(18)15-12(17)20-13/h3-6H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQPIGGVWFDZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N=C2N(C1)N=C(S2)SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl compound to introduce the bromine atom at the para position.
Sulfanyl Linkage Formation: The bromophenyl intermediate is then reacted with a thiol compound to form the sulfanyl linkage.
Cyclization: The resulting intermediate undergoes cyclization with appropriate reagents to form the thiadiazolo-diazepine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-bromophenyl)methyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the diazepine ring or the bromophenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the diazepine ring or modified bromophenyl group.
Substitution: Compounds with new functional groups replacing the bromine atom.
Scientific Research Applications
2-{[(4-bromophenyl)methyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to disease processes.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with key analogs based on heterocyclic core, substituents, and reported bioactivity.
Table 1: Comparative Analysis of Structural Analogs
*Calculated based on molecular formula C₁₄H₁₂BrN₃OS₂.
Key Observations
Thiadiazolo-pyrimidinones (e.g., compound 24 in ) exhibit strong cytotoxicity, suggesting that the thiadiazole moiety enhances bioactivity when paired with electron-withdrawing groups like bromophenyl .
Role of the 4-Bromobenzyl Group :
- The 4-bromophenyl substitution is a common feature in cytotoxic analogs. Its presence correlates with improved activity, likely due to enhanced lipophilicity and halogen-mediated interactions .
- In oxadiazole derivatives (), the 4-bromobenzyl group contributes to antimicrobial properties, though specific data is lacking .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to thiadiazolo-pyrimidinones, involving cyclization of 2-amino-thiadiazole precursors with carbonyl-containing reagents . By contrast, oxadiazole and triazole analogs () require POCl₃-mediated cyclization, which may limit scalability compared to greener methods .
Pharmacological Potential: While the target compound lacks direct activity data, its structural resemblance to cytotoxic thiadiazolo-pyrimidinones (IC₅₀ < 10 μM) suggests promise in oncology . The K412-0056 analog () demonstrates that bulky substituents on the diazepinone core are synthetically feasible, though they may alter solubility and bioavailability .
Biological Activity
The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one is a member of the thiadiazole and diazepine family, which has garnered interest for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications based on recent research findings.
Synthesis
The synthesis of thiadiazolo[3,2-a][1,3]diazepin derivatives typically involves a multi-step process. For instance, a common method includes the reaction of thiadiazole derivatives with various amines or other nucleophiles to form the diazepine structure. The specific compound can be synthesized through a two-step reaction involving the formation of an intermediate thiadiazole followed by cyclization to form the diazepine ring .
Pharmacological Properties
The biological activity of this compound has been assessed through various studies focusing on its interaction with GABA receptors and other biological targets:
- GABA(A) Receptor Agonism : Research indicates that derivatives of thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one exhibit significant binding affinity to GABA(A) receptors. This suggests potential applications as anxiolytic agents. For example, compounds derived from this structure demonstrated inhibition constants ranging from 21.45 to 83.83 nM in comparison to HIE-124 (693.3 nM) .
- Antiviral Activity : Some studies have shown that related thiadiazole compounds exhibit antiviral properties against SARS-CoV-2 Mpro enzyme with binding energies indicating strong interactions. The binding energy scores for these compounds ranged from -6.54 to -7.33 kcal/mol, suggesting they may serve as candidates for COVID-19 treatment .
Case Studies and Experimental Findings
Several experimental studies have highlighted the efficacy of this compound and its derivatives:
- In Vitro Studies : In vitro testing revealed that certain derivatives could inhibit viral replication effectively while maintaining low toxicity levels. For instance, a derivative exhibited an EC50 value of 7.1 mM against SARS-CoV-2 .
- Docking Studies : Molecular docking simulations using AutoDock software indicated that these compounds have high binding affinities due to favorable interactions with target proteins involved in neurotransmission and viral replication .
Table 1: Inhibition Constants of Thiadiazolo[3,2-a][1,3]diazepin Derivatives
| Compound | Inhibition Constant (nM) |
|---|---|
| HIE-124 | 693.3 |
| 7a | 67.59 |
| 7b | 21.45 |
| 7c | 43.70 |
| 7d | 83.83 |
| 7e | 82.85 |
Table 2: Binding Energies of Thiadiazolo Derivatives Against SARS-CoV-2 Mpro
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Compound 5 | -7.33 |
| Compound 6 | -7.22 |
| Compound 8 | -6.54 |
| Compound 9 | -6.54 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
